molecular formula C18H27N3O4S B4496206 N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4496206
M. Wt: 381.5 g/mol
InChI Key: MZSMVFPMYIRVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a methanesulfonyl group, and a butan-2-yl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the methanesulfonyl and butan-2-yl carbamoyl groups. Common reagents used in these reactions include piperidine, methanesulfonyl chloride, and butan-2-yl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other piperidine derivatives and sulfonamide compounds.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in diverse fields of research. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific investigations.

Properties

IUPAC Name

N-[2-(butan-2-ylcarbamoyl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-4-13(2)19-18(23)15-7-5-6-8-16(15)20-17(22)14-9-11-21(12-10-14)26(3,24)25/h5-8,13-14H,4,9-12H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSMVFPMYIRVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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